2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE
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Overview
Description
2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C25H28N4O5 It is characterized by the presence of multiple functional groups, including methoxy, pyrrolidinyl, benzylidene, imidazolidinyl, and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzylidene Intermediate: This involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine under acidic or basic conditions to form the benzylidene intermediate.
Imidazolidinyl Ring Formation: The benzylidene intermediate is then reacted with a suitable imidazolidinone derivative to form the imidazolidinyl ring.
Acylation: The final step involves the acylation of the imidazolidinyl intermediate with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidinyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imidazolidinyl ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The benzylidene and phenylacetamide moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acids, while reduction could produce imidazolidinyl alcohols.
Scientific Research Applications
2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide
- 2-{4-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-ethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N4O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[(4Z)-4-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H26N4O5/c1-32-20-14-19(27-10-6-7-11-27)21(33-2)13-16(20)12-18-23(30)28(24(31)26-18)15-22(29)25-17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,25,29)(H,26,31)/b18-12- |
InChI Key |
IMYGWSFCOBVAJH-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3)OC)N4CCCC4 |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3)OC)N4CCCC4 |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3)OC)N4CCCC4 |
Origin of Product |
United States |
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